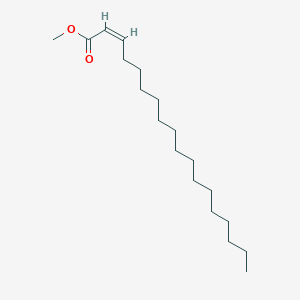
Methyl (Z)-octadec-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (Z)-octadec-2-enoate is an organic compound belonging to the class of fatty acid esters. It is characterized by a long carbon chain with a double bond in the Z-configuration (cis) at the second carbon position and a methyl ester functional group at the terminal end. This compound is commonly found in various natural sources, including plant oils and animal fats, and is used in a variety of industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl (Z)-octadec-2-enoate can be synthesized through several methods. One common approach involves the esterification of (Z)-octadec-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves the transesterification of triglycerides found in natural oils. This process uses methanol and a base catalyst, such as sodium methoxide, to convert the triglycerides into methyl esters. The reaction is conducted at elevated temperatures and pressures to achieve high yields.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (Z)-octadec-2-enoate undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols using oxidizing agents like peracids or osmium tetroxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) or osmium tetroxide in the presence of a co-oxidant.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Epoxides or diols.
Reduction: Primary alcohols.
Substitution: Amides or other esters.
Aplicaciones Científicas De Investigación
Methyl (Z)-octadec-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its role in biological membranes and its effects on cell signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of biodiesel, lubricants, and surfactants.
Mecanismo De Acción
The mechanism of action of methyl (Z)-octadec-2-enoate involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific enzymes, modulating their activity and influencing various biochemical pathways.
Comparación Con Compuestos Similares
Methyl (Z)-octadec-2-enoate can be compared with other fatty acid esters such as:
Methyl oleate: Similar in structure but with a double bond at the ninth carbon position.
Methyl linoleate: Contains two double bonds at the ninth and twelfth carbon positions.
Methyl stearate: A saturated ester with no double bonds.
The uniqueness of this compound lies in its specific double bond position and Z-configuration, which confer distinct chemical and physical properties compared to its analogs.
Propiedades
Fórmula molecular |
C19H36O2 |
|---|---|
Peso molecular |
296.5 g/mol |
Nombre IUPAC |
methyl (Z)-octadec-2-enoate |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h17-18H,3-16H2,1-2H3/b18-17- |
Clave InChI |
CYUVJOWXJUNPHY-ZCXUNETKSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCC/C=C\C(=O)OC |
SMILES canónico |
CCCCCCCCCCCCCCCC=CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Copper, bis[3-acetyl-5-(1-methylpropyl)-2,4-pyrrolidinedionato-O3,O4]-](/img/structure/B13352174.png)
![5-(benzenesulfonyl)-11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-12-oxo-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraene-4-carbaldehyde](/img/structure/B13352182.png)
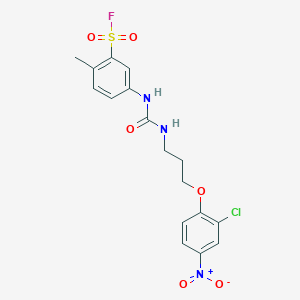
![3A,4,5,6-tetrahydro-1H,3H-benzo[de]isochromen-1-one](/img/structure/B13352185.png)
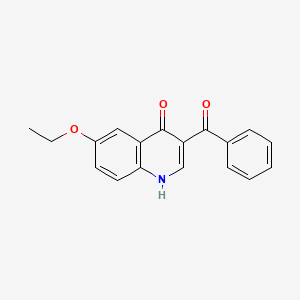
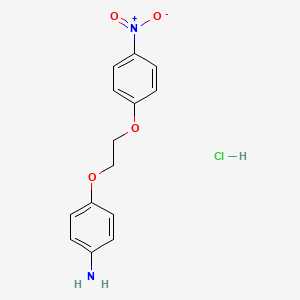
![3-[2-(Benzyloxy)-5-chlorophenyl]acrylamide](/img/structure/B13352191.png)
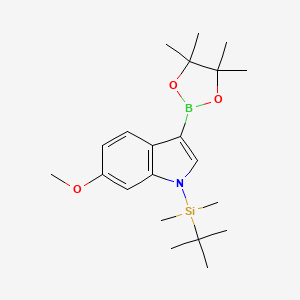
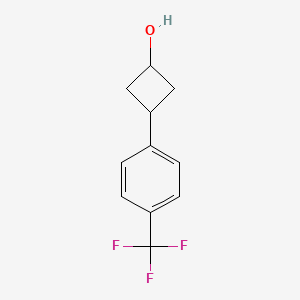


![6-Fluoro-2-neopentyl-1H-benzo[d]imidazole](/img/structure/B13352230.png)
